molecular formula C8H5Cl2F3O B2829635 1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene CAS No. 1081849-77-5

1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B2829635
CAS No.: 1081849-77-5
M. Wt: 245.02
InChI Key: DNBBCDSATAHBPV-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by two chlorine atoms at positions 1 and 5, a methoxy group (-OCH₃) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity (due to -CF₃) and stability (from electron-withdrawing Cl and -CF₃ groups). The compound’s design likely aims to optimize bioactivity, environmental persistence, and target specificity in agrochemical formulations.

Properties

IUPAC Name

1,5-dichloro-2-methoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBBCDSATAHBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,5-dichloro-2-nitrobenzene.

    Methoxylation: The nitro group is reduced to an amine, which is then subjected to a methoxylation reaction using methanol and a suitable catalyst.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as LiAlH4 or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Products include 1,5-diamino-2-methoxy-4-(trifluoromethyl)benzene.

    Oxidation: Products include 1,5-dichloro-2-formyl-4-(trifluoromethyl)benzene.

    Reduction: Products include 1,5-dichloro-2-methoxy-4-methylbenzene.

Scientific Research Applications

1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, depending on the specific target.

Comparison with Similar Compounds

Substituent Effects and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents Positions Primary Use Key Properties
1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene 2×Cl, -OCH₃, -CF₃ 1, 2, 4, 5 Inferred pesticide High lipophilicity, oxidative stability, potential resistance to degradation
2,3,5,6-Tetrachloroanisole 4×Cl, -OCH₃ 1, 2, 4, 5 Pesticide/fungicide High persistence, environmental toxicity concerns
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) Cl, -O-(3-ethoxy-4-NO₂), -CF₃ 1, 2, 4 Herbicide Photosystem I inhibitor, nitro group enhances reactivity
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) Cl, -O-(4-NO₂), -CF₃ 1, 2, 4 Herbicide Nitro group facilitates radical formation, broad-spectrum activity

Structural and Functional Insights

  • However, fewer chlorines may decrease environmental persistence . Oxyfluorfen and nitrofluorfen feature a single chlorine at position 2, paired with electron-withdrawing nitro (-NO₂) groups, which enhance herbicidal activity through free radical generation .
  • Trifluoromethyl (-CF₃) Influence :

    • The -CF₃ group in the target compound and oxyfluorfen/nitrofluorfen increases lipid solubility, promoting membrane penetration in pests or weeds. This group also resists metabolic degradation, extending bioactivity .
  • Methoxy (-OCH₃) vs. In contrast, nitro groups in oxyfluorfen/nitrofluorfen are electron-withdrawing, facilitating redox reactions critical to their herbicidal action .
  • Spatial Arrangement :

    • The target’s substituents occupy adjacent positions (1, 2, 4, 5), creating a planar structure that may enhance binding to enzyme active sites. Oxyfluorfen’s ethoxy-nitro side chain introduces steric bulk, possibly limiting mobility in plant tissues .

Research Findings and Implications

  • Environmental Impact :
    • Compounds with higher chlorination (e.g., tetrachloroanisole) exhibit greater environmental persistence but raise toxicity concerns . The target compound’s -CF₃ group may reduce reliance on chlorine, balancing efficacy and eco-toxicity.
  • Activity Spectrum :
    • Nitro-containing analogs (oxyfluorfen, nitrofluorfen) show broader herbicidal activity due to nitro-mediated radical formation. The target’s lack of nitro groups suggests a narrower but more selective mode of action, possibly targeting insecticidal pathways.
  • Synthetic Feasibility :
    • The methoxy group in the target compound simplifies synthesis compared to nitro-substituted analogs, which require hazardous nitration steps.

Biological Activity

1,5-Dichloro-2-methoxy-4-(trifluoromethyl)benzene, also known by its CAS number 1081849-77-5, is a halogenated aromatic compound with potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2F3O. Its structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of chlorine and methoxy groups further contributes to its chemical reactivity and potential interactions with biological targets.

Target Interactions

The precise biological targets of this compound remain largely unexplored. However, compounds with similar structures often interact with various enzymes and receptors. The trifluoromethyl group can significantly influence the binding affinity of the compound to these targets due to its electronegative nature.

Biochemical Pathways

Research indicates that halogenated aromatic compounds can affect multiple biochemical pathways:

  • Signal Transduction : These compounds may modulate signaling pathways by acting as enzyme inhibitors or activators.
  • Cell Proliferation : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Activity : Halogenated compounds are often evaluated for their antimicrobial properties against various pathogens.

Biological Activity Summary Table

Activity Type Observed Effects References
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study investigated the effects of various trifluoromethyl-substituted compounds on human tumor cell lines. The results indicated that this compound exhibited significant cytotoxicity in certain cancer types, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of halogenated aromatic compounds. The study found that this compound showed promising activity against gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .
  • Mechanistic Studies : Research exploring the mechanism of action revealed that the compound might interfere with cellular signaling pathways, leading to altered cell proliferation rates. This effect was attributed to its ability to bind to specific proteins involved in these pathways .

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